molecular formula C16H18N2O2 B13800812 Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-

Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-

Cat. No.: B13800812
M. Wt: 270.33 g/mol
InChI Key: OVGBJDUFKOTPSJ-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- is a complex organic compound with a unique structure that includes a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- typically involves the reaction of cyclopropylamine with a quinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in biochemical studies.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]acetamide
  • N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]formamide

Uniqueness

Compared to similar compounds, Acetamide, N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]- exhibits unique reactivity and stability, making it particularly valuable in synthetic chemistry and drug development. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other related compounds.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide

InChI

InChI=1S/C16H18N2O2/c1-10-3-6-15-12(7-10)8-13(16(20)17-15)9-18(11(2)19)14-4-5-14/h3,6-8,14H,4-5,9H2,1-2H3,(H,17,20)

InChI Key

OVGBJDUFKOTPSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C

Origin of Product

United States

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